molecular formula C11H13BrN2O3 B6635202 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid

2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid

Cat. No. B6635202
M. Wt: 301.14 g/mol
InChI Key: GVBBYVYAGWNLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid, also known as BPC-157, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a synthetic peptide derived from a naturally occurring peptide called body protection compound (BPC). It has been shown to have a wide range of beneficial effects, including promoting healing and reducing inflammation.

Mechanism of Action

The exact mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is not fully understood. However, it is believed to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). These growth factors stimulate the proliferation of cells involved in tissue repair and regeneration.
Biochemical and Physiological Effects:
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been shown to have a range of biochemical and physiological effects. It promotes the proliferation of cells involved in tissue repair and regeneration, including fibroblasts and endothelial cells. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid also reduces inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its ability to promote healing and reduce inflammation in a range of tissues. This makes it a promising therapeutic agent for a range of conditions, including musculoskeletal injuries and inflammatory bowel disease. However, the main limitation of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its cost. The peptide is relatively expensive to synthesize, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. One area of interest is the use of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid in combination with other therapeutic agents, such as stem cells or growth factors. Another area of interest is the development of more cost-effective synthesis methods for 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. Finally, further research is needed to fully understand the mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid and its potential therapeutic applications.

Synthesis Methods

2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been extensively studied for its therapeutic potential in various fields of medicine. It has been shown to promote healing in a range of tissues, including muscle, bone, and tendons. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has also been shown to reduce inflammation and improve blood flow.

properties

IUPAC Name

2-[(3-bromopyridine-2-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-2-4-8(11(16)17)14-10(15)9-7(12)5-3-6-13-9/h3,5-6,8H,2,4H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBBYVYAGWNLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid

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